Cas no 2193067-51-3 (6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene)

6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene 化学的及び物理的性質
名前と識別子
-
- 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene
- EN300-1693346
- 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene
- 2193067-51-3
-
- インチ: 1S/C9H11N3O2S2/c13-16(14,8-2-1-7-15-8)12-5-3-9(4-6-12)10-11-9/h1-2,7H,3-6H2
- InChIKey: DBOJGOYQMDWQLJ-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(N1CCC2(CC1)N=N2)(=O)=O
計算された属性
- せいみつぶんしりょう: 257.02926895g/mol
- どういたいしつりょう: 257.02926895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 98.7Ų
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693346-0.1g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1693346-0.25g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1693346-0.5g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1693346-5g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 5g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1693346-1g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 1g |
$1801.0 | 2023-09-20 | ||
Enamine | EN300-1693346-5.0g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 5g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1693346-0.05g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1693346-10.0g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 10g |
$7742.0 | 2023-06-04 | ||
Enamine | EN300-1693346-1.0g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 1g |
$1801.0 | 2023-06-04 | ||
Enamine | EN300-1693346-2.5g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 2.5g |
$3530.0 | 2023-09-20 |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-eneに関する追加情報
Research Briefing on 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene (CAS: 2193067-51-3)
In recent years, the compound 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene (CAS: 2193067-51-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
The spirocyclic scaffold of 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene offers a promising framework for modulating protein-protein interactions (PPIs) and enzyme inhibition. Recent studies highlight its role as a selective inhibitor of key signaling pathways, particularly those involving inflammatory and oncogenic targets. The thiophene sulfonyl moiety enhances binding affinity and pharmacokinetic properties, making it a viable candidate for further optimization.
A 2023 study published in the Journal of Medicinal Chemistry detailed the synthetic route for this compound, emphasizing its high yield (78%) and scalability. The researchers employed a one-pot cyclization strategy, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazaspiro core. Subsequent sulfonylation with thiophene-2-sulfonyl chloride yielded the target molecule with excellent purity (>95%).
Biological evaluations revealed that 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene exhibits potent inhibitory activity against interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 12 nM. This finding is particularly relevant for autoimmune diseases, where IRAK4 plays a critical role in innate immune signaling. In vivo studies in murine models demonstrated reduced inflammation and improved survival rates, suggesting therapeutic potential for conditions like rheumatoid arthritis.
Further investigations into its mechanism of action uncovered its ability to disrupt the NF-κB pathway, a key regulator of inflammatory responses. Structural analysis via X-ray crystallography confirmed that the compound binds to the ATP pocket of IRAK4, stabilizing an inactive conformation. This insight opens avenues for designing derivatives with enhanced selectivity and reduced off-target effects.
Despite these advances, challenges remain in optimizing the compound's metabolic stability and oral bioavailability. Preliminary pharmacokinetic data indicate rapid clearance in rodent models, necessitating formulation strategies such as prodrug derivatization or nanoparticle encapsulation. Collaborative efforts between academia and industry are underway to address these limitations and advance the compound toward clinical trials.
In conclusion, 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene represents a promising lead molecule for targeting IRAK4 and related pathways. Its synthetic accessibility, combined with robust biological activity, positions it as a valuable tool for both therapeutic development and mechanistic studies. Future research should focus on structural optimization and translational studies to unlock its full potential in precision medicine.
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